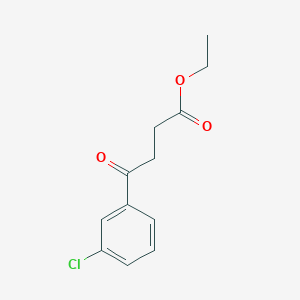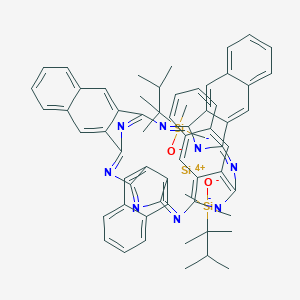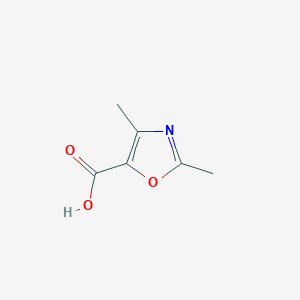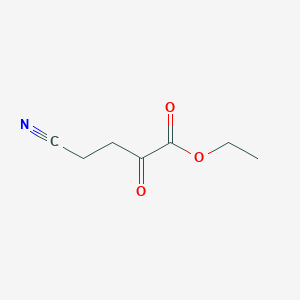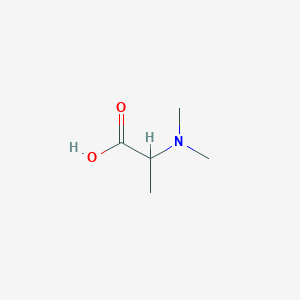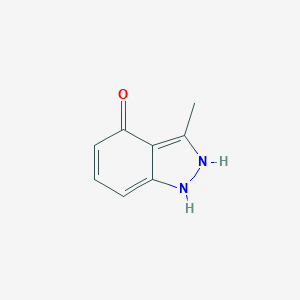
3-甲基-1H-吲唑-4-醇
描述
“3-Methyl-1H-indazol-4-ol” is a heterocyclic aromatic organic compound . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Indazole can be synthesized from various routes. One of the methods is cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as starting material . Another method involves Cu (OAc) 2 -catalyzed reaction to form N–N bond in DMSO under O 2 atmosphere .
Molecular Structure Analysis
The molecular formula of “3-Methyl-1H-indazol-4-ol” is C8H8N2O . The InChI code is 1S/C8H8N2O/c1-5-8-6 (10-9-5)3-2-4-7 (8)11/h2-4,11H,1H3, (H,9,10) .
Chemical Reactions Analysis
Indazole undergoes various chemical reactions. For instance, 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions .
Physical And Chemical Properties Analysis
The physical form of “3-Methyl-1H-indazol-4-ol” is a solid . It has a molecular weight of 148.16 .
科学研究应用
Antimicrobial Activity
“3-Methyl-1H-indazol-4-ol” derivatives have been studied for their potential as antimicrobial agents. The indazole nucleus, which is part of the compound’s structure, is known to exhibit significant antibacterial and antifungal properties. This is due to the ability of the indazole ring to interact with microbial enzymes and disrupt their function, leading to the inhibition of microbial growth .
Anti-inflammatory Properties
Indazole compounds, including “3-Methyl-1H-indazol-4-ol,” have shown promising anti-inflammatory effects. They work by modulating inflammatory pathways, such as inhibiting the production of pro-inflammatory cytokines or the activity of cyclo-oxygenase enzymes. This makes them potential candidates for the development of new anti-inflammatory drugs .
Anticancer Potential
The indazole ring system is a common feature in many anticancer agents. “3-Methyl-1H-indazol-4-ol” derivatives can act as kinase inhibitors, blocking the signaling pathways that are often upregulated in cancer cells. This can lead to the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines .
Antiviral Applications
Research has indicated that indazole derivatives can be effective against a range of viruses. Their mechanism of action may involve the inhibition of viral entry into host cells or the interference with viral replication processes. This makes “3-Methyl-1H-indazol-4-ol” a compound of interest for the development of new antiviral drugs .
Antidiabetic Effects
Indazole derivatives have been explored for their utility in treating diabetes. They may exert their effects by influencing insulin signaling pathways or by acting on enzymes involved in glucose metabolism. This research is crucial for finding new therapeutic options for diabetes management .
Neuroprotective Effects
The neuroprotective potential of “3-Methyl-1H-indazol-4-ol” is another area of interest. These compounds may protect neuronal cells from damage caused by oxidative stress or inflammation, which are common pathological features in neurodegenerative diseases. Thus, they could be valuable in the development of treatments for conditions like Alzheimer’s disease .
作用机制
Target of Action
3-Methyl-1H-indazol-4-ol is a derivative of the heterocyclic compound indazole . Indazole derivatives have been found to interact with a variety of targets, including Aryl Hydrocarbon Receptor (AHR) , tyrosine kinase , and 5-lipoxygenase . These targets play crucial roles in various biological processes, such as immune balance regulation, cell growth, and inflammation .
Mode of Action
The interaction of 3-Methyl-1H-indazol-4-ol with its targets results in a variety of changes. For instance, when interacting with AHR, it can influence the regulation of the immune balance of Th17/22 and Treg cells . When interacting with tyrosine kinase, it binds effectively with the hinge region of the enzyme, potentially affecting cell growth . When interacting with 5-lipoxygenase, it strongly inhibits the oxidation of arachidonic acid .
Biochemical Pathways
The interaction of 3-Methyl-1H-indazol-4-ol with its targets affects various biochemical pathways. For example, the inhibition of 5-lipoxygenase can affect the arachidonic acid pathway, leading to a decrease in the production of inflammatory mediators . The interaction with AHR can influence the Th17/22 and Treg immune balance, potentially affecting immune response pathways .
Result of Action
The interaction of 3-Methyl-1H-indazol-4-ol with its targets and the subsequent changes in biochemical pathways can result in various molecular and cellular effects. For example, the inhibition of 5-lipoxygenase can lead to a decrease in the production of inflammatory mediators, potentially reducing inflammation . The interaction with tyrosine kinase can affect cell growth, potentially having antitumor effects .
安全和危害
The safety information for “3-Methyl-1H-indazol-4-ol” includes the following hazard statements: H315-H319-H335 . This means it causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept in a tightly closed container .
未来方向
Indazole and its derivatives have a wide variety of medicinal applications. Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . The medicinal properties of indazole need to be explored in the near future for the treatment of various pathological conditions .
属性
IUPAC Name |
3-methyl-2H-indazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-8-6(10-9-5)3-2-4-7(8)11/h2-4,11H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORFQVZJHMWVSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443633 | |
| Record name | 3-Methyl-1H-indazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1H-indazol-4-ol | |
CAS RN |
149071-05-6 | |
| Record name | 3-Methyl-1H-indazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-1h-indazol-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1S,3R)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methylazanium](/img/structure/B123383.png)

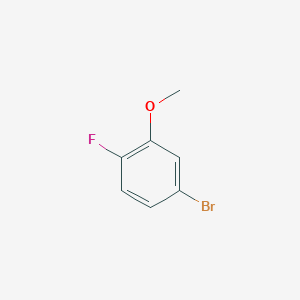
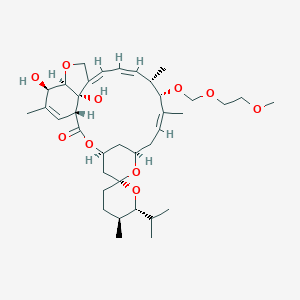

![Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-](/img/structure/B123397.png)
![2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B123399.png)
